

# Application Note: Quantification of Praeruptorin A in Plant Extracts by HPLC

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Compound of Interest		
Compound Name:	Praeruptorin A	
Cat. No.:	B10787130	Get Quote

#### Introduction

Praeruptorin A is a significant bioactive pyranocoumarin found predominantly in the roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional medicine for its anti-inflammatory, antitussive, and expectorant properties.[1][2] The quantification of Praeruptorin A is crucial for the quality control and standardization of herbal extracts and derived pharmaceutical products. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of Praeruptorin A in plant extracts.

#### Principle of the Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar **Praeruptorin A**. A mobile phase consisting of a mixture of acetonitrile and acidified water is used to elute **Praeruptorin A** from the column. The concentration of **Praeruptorin A** in the sample is determined by comparing its peak area to that of a known concentration of a reference standard. The detection wavelength is set at 330 nm, which is a common wavelength for the detection of coumarins.

## **Experimental Protocols**

1. Sample Preparation



- a. Extraction from Plant Material: i. Accurately weigh about 1.0 g of powdered, dried plant material (e.g., roots of Peucedanum praeruptorum Dunn). ii. Transfer the powder to a conical flask and add 50 mL of 70% ethanol. iii. Perform ultrasonication for 30 minutes at room temperature. iv. Allow the mixture to cool and then filter the extract through a Whatman No. 1 filter paper. v. Collect the filtrate for further processing.
- b. Sample Solution Preparation for HPLC: i. Take a known volume of the plant extract and filter it through a 0.45  $\mu$ m syringe filter into an HPLC vial. ii. If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of **Praeruptorin A** falls within the linear range of the calibration curve.

## 2. Standard Solution Preparation

- a. **Praeruptorin A** Stock Standard Solution (e.g., 1200  $\mu$ g/mL): i. Accurately weigh a suitable amount of **Praeruptorin A** reference standard. ii. Dissolve it in 70% ethanol in a volumetric flask to obtain the desired concentration.
- b. Calibration Standards: i. Prepare a series of calibration standards by serially diluting the stock standard solution with 70% ethanol to achieve a range of concentrations (e.g., 50, 100,  $200, 400, 600 \,\mu g/mL$ ).

### 3. HPLC Conditions

Parameter	Condition
Instrument	HPLC system with a Diode Array Detector (DAD) or UV Detector
Column	C18 column (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient Elution)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	Ambient
Detection Wavelength	330 nm



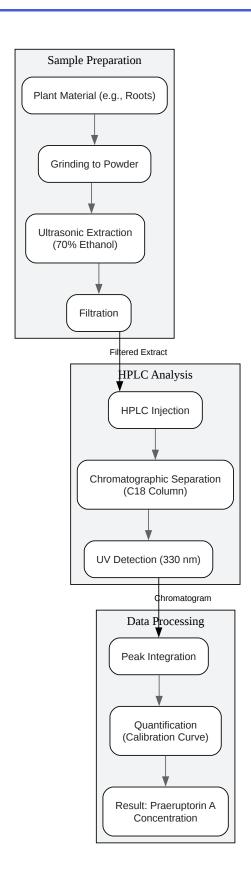
## **Data Presentation**

Table 1: Summary of HPLC Method Validation Parameters for Praeruptorin A Quantification

Validation Parameter	Result
Linearity (Concentration Range)	150.0 - 600.0 μg/mL
Correlation Coefficient (r²)	> 0.999
Precision (RSD%)	< 2.0%
Accuracy (Recovery %)	98.0% - 102.0%
Limit of Detection (LOD)	Dependent on instrument sensitivity
Limit of Quantification (LOQ)	Dependent on instrument sensitivity

## Visualization





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Caption: Experimental workflow for **Praeruptorin A** quantification.



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## References

- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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